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Compound of Interest

Compound Name: alpha-Irone

Cat. No.: B1206951 Get Quote

An in-depth exploration of the structural isomers of C14H22O, focusing on the prominent di-

tert-butylphenol family. This guide provides a comprehensive overview of their physicochemical

properties, spectroscopic signatures, synthesis protocols, and biological significance, tailored

for researchers, scientists, and professionals in drug development.

The molecular formula C14H22O represents a diverse array of structural isomers, with the di-

tert-butylphenol congeners being of significant industrial and academic interest. These

compounds, characterized by a phenol ring substituted with two tert-butyl groups, exhibit

distinct properties and biological activities based on the substitution pattern. This technical

guide delves into the core characteristics of four major isomers: 2,4-di-tert-butylphenol, 2,6-di-

tert-butylphenol, 3,5-di-tert-butylphenol, and 2,5-di-tert-butylphenol.

Physicochemical Properties
The positioning of the bulky tert-butyl groups on the phenol ring significantly influences the

physicochemical properties of these isomers, affecting their melting point, boiling point,

solubility, and lipophilicity. A comparative summary of these properties is presented in Table 1.
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Property
2,4-Di-tert-
butylphenol

2,6-Di-tert-
butylphenol

3,5-Di-tert-
butylphenol

2,5-Di-tert-
butylphenol

CAS Number 96-76-4[1] 128-39-2[2][3][4] 1138-52-9[5][6] 5875-45-6[7][8]

Molecular Weight

( g/mol )
206.32[1] 206.329[3] 206.32[6] 206.32[7]

Appearance

White to yellow

powder or

solid[1]

Colorless to light

yellow solid or

liquid[2][3]

Off-white crystals

or powder
-

Melting Point

(°C)
53-56 34-37[3][9] 87-89 -

Boiling Point (°C) 263.5[1] 253[3][9] - -

Water Solubility
35 mg/L at 25

°C[1]
Insoluble[2][3]

16.82 mg/L at 25

°C (estimated)[5]
-

logP (o/w) 5.19[1] 4.92[2] 4.640[5] 4.9[7]

Spectroscopic Data for Isomer Identification
Definitive identification and differentiation of the C14H22O isomers rely on spectroscopic

techniques. The following table summarizes key spectroscopic data.
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Isomer
1H NMR
(CDCl3, δ ppm)

13C NMR
(CDCl3, δ ppm)

Mass
Spectrometry
(m/z)

IR (cm-1)

2,4-Di-tert-

butylphenol

1.32 (s, 9H), 1.44

(s, 9H), 4.75 (s,

1H, OH), 6.72 (d,

1H), 7.10 (dd,

1H), 7.28 (d, 1H)

[10][11]

30.1, 31.7, 34.2,

34.9, 114.9,

123.4, 125.9,

135.2, 142.8,

151.7

206 (M+), 191,

149[1]

~3640 (O-H

stretch, sharp),

~2960 (C-H

stretch), ~1480,

~1440 (C=C

stretch)

2,6-Di-tert-

butylphenol

1.45 (s, 18H),

5.15 (s, 1H, OH),

7.10 (d, 2H),

7.25 (t, 1H)

30.3, 34.4,

122.9, 125.5,

135.8, 151.8[12]

206 (M+), 191,

175, 147[2]

~3640 (O-H

stretch, sharp,

sterically

hindered), ~2960

(C-H stretch),

~1440 (C=C

stretch)

3,5-Di-tert-

butylphenol

1.30 (s, 18H),

4.52 (br s, 1H,

OH), 6.68 (d,

2H), 7.00 (t, 1H)

[13][14]

31.5, 34.9,

110.0, 115.2,

152.7, 154.8[14]

[15]

206 (M+), 191,

57[6]

~3600 (O-H

stretch), ~2960

(C-H stretch),

~1600, ~1480

(C=C stretch)

2,5-Di-tert-

butylphenol
- -

206 (M+), 191,

106[7]
-

Note: Specific peak positions and intensities can vary slightly depending on the solvent and

instrument conditions. The data for 2,5-di-tert-butylphenol is less readily available in a

consolidated format.

Experimental Protocols
Synthesis of Di-tert-butylphenol Isomers
The synthesis of di-tert-butylphenol isomers is typically achieved through the Friedel-Crafts

alkylation of phenol with an alkylating agent such as isobutylene or tert-butyl alcohol, using an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_96-76-4_1HNMR.htm
https://dev.spectrabase.com/spectrum/IWJOWKvaoz6
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Di-tert-butylphenol
https://m.chemicalbook.com/SpectrumEN_128-39-2_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Di-tert-butylphenol
https://www.chemicalbook.com/SpectrumEN_1138-52-9_1HNMR.htm
https://www.chemicalbook.com/synthesis/3-5-di-tert-butylphenol.htm
https://www.chemicalbook.com/synthesis/3-5-di-tert-butylphenol.htm
https://www.chemicalbook.com/SpectrumEN_1138-52-9_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Di-tert-butylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Di-tert-butylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acid catalyst. The choice of catalyst and reaction conditions can influence the selectivity

towards a particular isomer.

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol

Reaction: Friedel-Crafts alkylation of phenol with isobutylene.

Catalyst: Activated clay or acid-supported alumina.

Procedure:

Charge a three-necked round-bottom flask with phenol and the catalyst (e.g., 1:0.05

weight ratio of phenol to activated clay).

Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring.

Introduce a controlled flow of isobutylene gas into the reaction mixture.

Monitor the reaction progress using Gas Chromatography (GC).

Upon completion, cool the mixture, filter to remove the catalyst, and purify the product by

distillation.

Protocol 2: Synthesis of 2,6-Di-tert-butylphenol

Reaction: Friedel-Crafts alkylation of phenol with isobutene.

Catalyst: Aluminum phenoxide. A strong Lewis acid catalyst is crucial for selective ortho-

alkylation.

Procedure:

Prepare the aluminum phenoxide catalyst in situ or use a pre-made catalyst.

React phenol with isobutene in the presence of the catalyst at a controlled temperature.

The reaction is typically carried out in a suitable solvent.
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Work-up involves quenching the catalyst, extraction, and purification by distillation or

crystallization.

Protocol 3: Synthesis of 3,5-Di-tert-butylphenol

Reaction: Multi-step synthesis from 1,3,5-tri-tert-butylbenzene.

Procedure:

Convert 1,3,5-tri-tert-butylbenzene to a Grignard reagent.

Perform a borylation reaction followed by oxidation to yield the 3,5-di-tert-butylphenol.

Alternative: Alkylation rearrangement of p-tert-butylphenol using a clay and sulfuric acid

catalyst system.

Characterization of Isomers: GC-MS Analysis
Objective: To separate and identify the di-tert-butylphenol isomers in a sample.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column

(e.g., DB-5ms or equivalent), is suitable.

Injector: Splitless injection is recommended for trace analysis.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 10°C/minute to 280°C.

Final hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:
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Ionization mode: Electron Ionization (EI) at 70 eV.

Scan range: 40-400 amu.

Data Analysis: Isomers are identified based on their retention times and comparison of their

mass spectra with reference spectra from a library (e.g., NIST).

Mandatory Visualizations
Logical Workflow for Isomer Identification
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Sample Preparation

Instrumental Analysis

Data Interpretation

Isomer Identification

Sample

Dissolve in appropriate solvent
(e.g., Dichloromethane)

Gas Chromatography-
Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR)
(¹H and ¹³C)

Compare Retention Times Analyze Mass Spectra
(Fragmentation Pattern)

Analyze NMR Spectra
(Chemical Shifts, Splitting Patterns)

Identify Specific Isomer(s)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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